Monoheptyl phthalate

Beschreibung

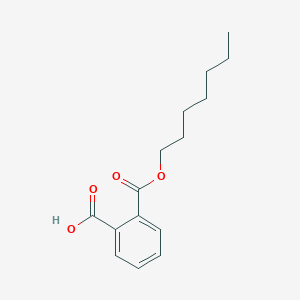

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-heptoxycarbonylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O4/c1-2-3-4-5-8-11-19-15(18)13-10-7-6-9-12(13)14(16)17/h6-7,9-10H,2-5,8,11H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMVQNBGDYPFJCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCOC(=O)C1=CC=CC=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00947421 | |

| Record name | 2-[(Heptyloxy)carbonyl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00947421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24539-58-0, 68910-41-8 | |

| Record name | Monoheptyl phthalate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24539-58-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Benzenedicarboxylic acid, monoheptyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024539580 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Benzenedicarboxylic acid, C7-9-alkyl esters | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068910418 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Benzenedicarboxylic acid, C7-9-alkyl esters | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-[(Heptyloxy)carbonyl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00947421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-Benzenedicarboxylic acid, C7-9-alkyl esters | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.066.106 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical and Physical Properties of Monoheptyl Phthalate

Monoheptyl phthalate (B1215562) is a chemical compound that belongs to the family of phthalate monoesters. It is the primary metabolite of diheptyl phthalate.

| Property | Value | Source |

| Chemical Name | Phthalic acid mono-n-heptyl ester | chemicalbook.com |

| CAS Registry Number | 24539-58-0 | chemicalbook.com |

| Molecular Formula | C15H20O4 | chemicalbook.com |

| Molecular Weight | 264.32 g/mol | chemicalbook.com |

| Boiling Point | 401.6 ± 28.0 °C (Predicted) | chemicalbook.com |

| Density | 1.106 ± 0.06 g/cm3 (Predicted) | chemicalbook.com |

| Form | Oil | chemicalbook.com |

| Color | Colourless to Pale Yellow | chemicalbook.com |

This table is interactive. Click on the headers to sort.

Environmental Fate and Transport Dynamics of Monoheptyl Phthalate

Abiotic Degradation Processes in Environmental Media

Hydrolysis Kinetics and Environmental Influences

Hydrolysis of phthalate (B1215562) esters, including their monoester forms, is generally a slow process and is not considered a primary removal mechanism under typical environmental conditions canada.cacanada.cad-nb.infoepa.gov. The rate of hydrolysis is influenced by the length of the alkyl side chain and environmental pH canada.ca. Specifically, hydrolysis rates tend to decrease, and consequently, half-lives increase, with an increase in the length of the side chains canada.ca. Conversely, hydrolysis proceeds at faster rates in environments with higher pH levels canada.ca.

For various phthalate esters, modeled hydrolysis half-lives at neutral pH (pH 7) can span a wide range, from approximately 263 days to 11.6 years canada.ca. Under more alkaline conditions (pH 8), these half-lives are considerably reduced, ranging from about 26 days to 1.1 years canada.ca. For structurally similar compounds, such as dihexyl phthalate, estimated hydrolysis half-lives are 3.4 years at pH 7 and 130 days at pH 8 nih.gov. Similarly, dioctyl phthalate, a longer-chain analogue, shows hydrolysis half-lives of 7.7 years at pH 7 and 280 days at pH 8 nih.gov. The formation of monoesters like monoheptyl phthalate from their diester precursors is itself a result of hydrolysis, often enzymatically mediated in biological systems sfu.cacore.ac.ukp2infohouse.org.

Table 1: Estimated Hydrolysis Half-Lives of Selected Phthalate Esters

| Compound (Analogue) | pH 7 Half-Life | pH 8 Half-Life | Source |

| General Phthalates | 263 days - 11.6 years | 26 days - 1.1 years | canada.ca |

| Dihexyl Phthalate | 3.4 years | 130 days | nih.gov |

| Dioctyl Phthalate | 7.7 years | 280 days | nih.gov |

Photodegradation Mechanisms

Photodegradation, or photolysis, is recognized as a degradation pathway for phthalates, and while it can be more significant than hydrolysis, it is often a slow process, particularly in aquatic environments at neutral pH canada.cad-nb.info. This process primarily relies on solar energy and the presence of photosensitive substances in the environment semanticscholar.org. However, the low ultraviolet (UV) content in natural sunlight and the potential for photosensitive substances to become ineffective can limit the efficiency and rate of photoreduction semanticscholar.org.

Biotic Transformation and Biodegradation Pathways

Microbial degradation is considered the predominant and most effective mechanism for the removal of phthalates, including this compound, from both aquatic and terrestrial environments researchgate.netmdpi.com.

Microbial Degradation in Aquatic Systems

The formation of mono-alkyl phthalate esters (MPEs), such as this compound, can occur through microbial processes in both soil and sediment under aerobic and anaerobic conditions sfu.cacore.ac.uk. A diverse range of microbial strains, including bacteria and fungi, possess the enzymatic machinery to degrade phthalates under various oxygen conditions—aerobic, anaerobic, and facultative d-nb.inforesearchgate.net. The initial and often rate-limiting step in this microbial degradation is the hydrolysis of the phthalate ester by esterase enzymes, which cleaves the ester bond to release the free phthalate moiety and the corresponding alcohol side chain d-nb.info. Subsequent biotransformation can lead to the formation of oxidative metabolites from these monoesters p2infohouse.org.

Aerobic Biodegradation Rates and Half-Lives

Under aerobic conditions, phthalates generally undergo relatively rapid biodegradation canada.cacanada.ca. However, it is important to note that at very low environmental concentrations, these biodegradation rates can become slower canada.cacanada.ca. Studies on various mono-alkyl phthalate esters (MPEs), including those with similar chain lengths to this compound, have shown efficient degradation in natural sediments.

In both marine and freshwater sediments at 22°C, MPEs demonstrated degradation rates with half-lives ranging from 16 to 39 hours nih.gov. Temperature significantly impacts these rates, with half-lives increasing approximately eight-fold when the temperature was reduced to 5°C nih.gov. Interestingly, no significant difference in biodegradation rates was observed between marine and freshwater sediments, suggesting a widespread presence of non-specific esterases in microorganisms across various aquatic environments nih.gov. Furthermore, for the MPEs studied, the half-lives did not show a clear relationship with increasing alkyl chain length nih.gov.

Standardized aerobic biodegradation tests using sewage sludge inocula have demonstrated that phthalate esters can achieve ≥50% ultimate degradation within a 28-day period researchgate.netresearchgate.net. In general, primary degradation half-lives in surface and marine waters typically range from less than 1 day to 2 weeks, while in soils, they can range from less than 1 week to several months researchgate.netresearchgate.net.

Table 2: Aerobic Biodegradation Half-Lives of Mono-Alkyl Phthalate Esters (MPEs) in Sediments

| Environmental Medium | Temperature | Half-Life Range | Source |

| Marine and Freshwater Sediments | 22°C | 16 - 39 hours | nih.gov |

| Marine and Freshwater Sediments | 5°C | ~8x longer (128 - 312 hours) | nih.gov |

Anaerobic Degradation Conditions

Anaerobic conditions also support the biodegradation of phthalates, although the rates are generally slower compared to aerobic degradation sfu.cacore.ac.ukcanada.cad-nb.info. Complete anaerobic mineralization has been observed for shorter-chain phthalates, such as dimethyl phthalate, diethyl phthalate, dibutyl phthalate, and butyl-benzyl phthalate wur.nl. This degradation has been demonstrated in various anaerobic environments, including digested sewage sludge, anaerobic freshwater or salt marsh sediments, and municipal solid waste under landfill conditions wur.nl.

Role of Esterases in Monoester Cleavage

The formation of this compound in the environment is largely attributed to the enzymatic cleavage of its parent diester, diheptyl phthalate. Esterases play a pivotal role in this process. Phthalate diesters are metabolized into their active monoester forms by esterases present in various biological tissues, including the gut. This hydrolysis, which involves the cleavage of one ester group, can occur through microbial processes in soil and sediment, as well as via metabolic transformations within organisms.

The enzymatic degradation mechanism by esterases involves a nucleophilic attack by the catalytic residue of the enzyme on the electrophilic carbonyl carbon of the ester bond, leading to its scission and the production of the corresponding monoester and alcohol. The efficiency of this catalytic process can be influenced by environmental factors such as pH, with esterases exhibiting broad pH tolerance demonstrating more effective degradation across varied conditions. Microorganisms, including species of Rhodococcus, Pseudomonas, and Corynebacterium, isolated from contaminated soils and wastewater, have demonstrated the ability to utilize phthalate esters as their sole carbon source. Studies have identified specific hydrolases, such as a mono-2-ethylhexyl phthalate hydrolase from Gordonia sp. strain P8219, which can effectively hydrolyze various monophthalate esters including monoethyl, monobutyl, and monohexyl phthalate. This enzyme, a 32,164-Da homodimeric protein, exemplifies the enzymatic machinery responsible for monoester cleavage in the environment.

Influence of Environmental Conditions on Degradation Rates

The degradation rates of this compound are significantly influenced by various environmental conditions. Aerobic conditions generally promote faster biodegradation nih.govfishersci.be. Conversely, at very low concentrations, the rate of biodegradation tends to decrease nih.govfishersci.be.

Environmental Partitioning and Mobility

This compound, as a medium-chain phthalate, exhibits specific partitioning and mobility characteristics in the environment. When released into aquatic systems, these substances are predicted to primarily remain in the water column and subsequently distribute to sediments nih.govfishersci.be. The extent of this partitioning is directly influenced by the molecular size and water solubility of the compound nih.govfishersci.be. This compound (MC7P) has been detected across various environmental compartments, including air, water, sediment, and soil, as well as in biological organisms, confirming its environmental presence and mobility nih.govfishersci.be.

Adsorption to Soil and Sediment Particulates

This compound is characterized by its hydrophobic nature, which contributes to its capacity for adsorption to soil and sediment particulates nih.govfishersci.be. This adsorption plays a vital role in mitigating the mobility of such chemicals, potentially delaying their entry into groundwater and broader aquatic systems.

Laboratory and field studies have investigated the sorption coefficients of monophthalate esters in marine and freshwater sediments. Sorption to sediment typically reaches equilibrium within 24 hours. Organic carbon-normalized sorption coefficients for various monophthalate esters in laboratory settings ranged from 38 to 603 L/kg for marine sediment and from 21 to 380 L/kg for freshwater sediment. Field-measured sorption coefficients were notably higher, spanning from 200 to 46,000 L/kg. The sorption behavior of monoesters can also be influenced by pH; for example, the sorption coefficient of mono-2-ethylhexyl phthalate (MEHP) increases with decreasing pH. It is important to consider the dissociation of MPEs at environmental pH levels, as this can significantly impact their partitioning behavior in aquatic environments.

Volatilization Potential from Water and Soil

The volatilization potential of this compound from water and soil is generally considered limited. Medium-chain phthalates, including this compound, exhibit low potential for volatilization from water nih.govfishersci.be. Abiotic processes such as volatilization are typically of minor environmental importance for phthalates as a whole. Higher-molecular-weight phthalates, in particular, volatilize slowly from water fishersci.be.

Water Solubility and Molecular Size Influences on Distribution

The water solubility and molecular size of this compound are key factors governing its environmental distribution. When released into water, medium-chain phthalates are predicted to persist in the water phase and subsequently distribute to sediments, with the degree of partitioning being directly influenced by these properties nih.govfishersci.be. This compound, as a medium-chain phthalate, is characterized by low to moderate water solubility fishersci.be.

Analytical Methodologies for Environmental Monitoring and Biomonitoring of Monoheptyl Phthalate

Advanced Chromatographic and Spectrometric Techniques

The analysis of phthalate (B1215562) monoesters often requires highly sensitive and selective techniques due to their low concentrations in environmental and biological matrices and the potential for ubiquitous contamination. Chromatographic methods coupled with mass spectrometry are the cornerstone of these analytical approaches.

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) is a widely utilized technique for the quantitative detection of phthalate metabolites in various matrices, particularly biological fluids like urine and serum cdc.govcdc.govbiotage.comchromatographyonline.com. This method offers high sensitivity and selectivity, allowing for the detection of monoester metabolites in the low nanogram-per-milliliter range cdc.govcdc.gov. The sample preparation for HPLC-MS/MS often involves enzymatic deconjugation of glucuronidated phthalate monoesters, followed by solid-phase extraction (SPE) to isolate the analytes from complex matrices cdc.govcdc.govbiotage.comchromatographyonline.com. Isotope-labeled internal standards are typically incorporated to enhance assay precision and enable recovery corrections cdc.govcdc.gov.

While HPLC-MS/MS is extensively applied for various phthalate monoesters such as monomethyl phthalate (MMP), monoethyl phthalate (MEP), monobutyl phthalate (MBP), and mono(2-ethylhexyl) phthalate (MEHP) cdc.govcdc.govchromatographyonline.com, specific detailed research findings focusing solely on the application of HPLC-MS/MS for monoheptyl phthalate (MHP) were not explicitly identified in the reviewed literature. However, given the structural similarities within the phthalate monoester class, the general principles and methodologies developed for other monoesters are broadly applicable to MHP.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is another established technique for the determination of phthalate metabolites, particularly in environmental samples and for biomonitoring researchgate.netresearchgate.netmdpi.com. GC-MS is known for its chromatographic resolution, which can be advantageous for separating structurally similar phthalates and their isomers restek.com. However, many phthalates share a common base peak ion (m/z 149), which can complicate identification and quantification of coeluting compounds restek.com. To overcome this, derivatization steps, such as methylation, are often required for phthalate monoesters before GC-MS analysis to improve volatility and chromatographic performance researchgate.net.

Similar to HPLC-MS/MS, while GC-MS is a common analytical approach for various phthalate esters and their metabolites, specific studies detailing its application, detection limits, or recovery rates solely for this compound were not prominently featured in the search results. General GC-MS methods for monophthalates typically involve extraction and a derivatization step, followed by analysis using an ion trap GC-MS or similar configurations researchgate.net.

High-Resolution Mass Spectrometry (HRMS) Applications

High-Resolution Mass Spectrometry (HRMS), particularly when coupled with liquid chromatography (LC-HRMS), has emerged as a powerful tool for the non-targeted analysis and identification of a broad range of environmental contaminants, including phthalate metabolites nih.govdphen1.com. HRMS offers the advantage of accurate mass measurements, which allows for the determination of elemental compositions and facilitates the identification of known and unknown compounds, even in complex matrices nih.gov.

Notably, this compound has been identified with high confidence (Level 1 identification) in human urine samples using LC-HRMS in non-targeted analysis studies nih.govresearchgate.netcore.ac.uk. This demonstrates the capability of HRMS to detect and identify MHP in biological matrices. The use of HRMS-based suspect screening approaches can characterize the environmental pollutant profile, including phthalates, in various samples nih.govresearchgate.netcore.ac.uk.

Sample Preparation and Extraction Protocols for Environmental Matrices

Effective sample preparation and extraction are critical steps to isolate and concentrate phthalate monoesters from complex environmental and biological matrices, minimizing matrix interferences and ensuring accurate analytical results.

Solid-Phase Extraction (SPE)

Solid-Phase Extraction (SPE) is a widely used and versatile sample preparation technique for the extraction and concentration of phthalate metabolites from both environmental and biological samples, such as water, soil, and human urine or serum cdc.govcdc.govbiotage.comresearchgate.netthermofisher.cncdc.govnih.govepa.govmdpi.com. SPE offers advantages such as reduced solvent consumption, good reproducibility, and high selectivity compared to traditional liquid-liquid extraction (LLE) researchgate.netmdpi.com.

For biomonitoring applications, human urine samples are commonly processed using enzymatic deconjugation (e.g., with β-glucuronidase) to release the free monoester, followed by SPE cdc.govcdc.govbiotage.comcdc.govnih.gov. Various sorbent chemistries, such as hypercrosslinked hydroxylated polystyrene-divinylbenzene copolymer (e.g., ISOLUTE® ENV+), are employed for efficient and reproducible recovery of polar analytes like phthalate metabolites from urine cdc.govbiotage.com. Automated SPE systems are also utilized to enhance throughput for large-scale biomonitoring studies cdc.govthermofisher.cn.

While SPE is a standard method for phthalate monoesters, specific protocols and performance data (e.g., recovery rates, detection limits) solely for this compound through SPE were not explicitly detailed in the provided search results. However, the general applicability and effectiveness of SPE for other monoalkyl phthalates suggest its suitability for MHP.

Pressurized Liquid Extraction (PLE)

Pressurized Liquid Extraction (PLE), also known as Accelerated Solvent Extraction (ASE) or Pressurized Fluid Extraction (PFE), is an advanced extraction technique primarily used for solid and semi-solid matrices chromatographyonline.commdpi.comthermofisher.comepa.govresearchgate.netmdpi.com. This method employs solvents at elevated temperatures (typically 40–200 °C) and pressures (e.g., 1500–2000 psi or 10-20 MPa) to accelerate the extraction process, maintaining the solvent in a liquid state even above its boiling point chromatographyonline.commdpi.comthermofisher.comepa.govresearchgate.netmdpi.com. PLE offers benefits such as reduced solvent consumption and shorter extraction times compared to traditional methods like Soxhlet extraction chromatographyonline.comepa.govmdpi.comthermofisher.comepa.gov.

PLE has been successfully applied for the extraction of various organic contaminants, including phthalates, from environmental samples such as soils, sediments, and tissues chromatographyonline.comepa.govmdpi.comthermofisher.comepa.govresearchgate.net. The technique involves dispersing the solid sample with an inert material (e.g., quartz sand) in an extraction cell, followed by solvent pumping, heating, and pressurization, with the extract then collected in a vial chromatographyonline.commdpi.comthermofisher.commdpi.com.

Similar to other analytical methods, specific research detailing the direct application, optimization, or performance characteristics of PLE solely for the extraction of this compound was not found in the provided information. However, its proven efficacy for the extraction of other phthalates and organic pollutants from diverse matrices indicates its potential applicability for MHP in solid environmental samples.

Data Tables

Due to the limited availability of specific quantitative data solely for this compound in the provided search results, the following table summarizes general performance characteristics for various phthalate monoesters using common analytical techniques and sample preparation methods. These values illustrate the typical capabilities of these methods for the broader class of phthalate metabolites, which would generally apply to MHP.

Table 1: General Performance Characteristics of Analytical Methods for Phthalate Monoesters

| Analytical Technique | Matrix | Key Performance Metric | Typical Range / Value | Relevant Phthalate Monoesters | Source |

| HPLC-MS/MS | Urine, Serum | Limits of Detection (LOD) | Low ng/mL range (e.g., 0.6-1.3 ng/mL) | MMP, MEP, MBP, MCHP, MBzP, MEHP, MOP, MiNP, MECPP, MCOP, MCNP | cdc.govcdc.govbiotage.comnih.gov |

| GC-MS | Urine, Environmental Water, Sediment | Limits of Detection (LOD) | 3-60 µg/L (for BuP, BeP in urine); 0.33-43 ng/g (for PAEs in SPM) | MBP, MBzP, MEHP, other PAEs | researchgate.netresearchgate.netmdpi.comthermofisher.cn |

| LC-HRMS | Human Urine | Identification Confidence | Level 1 (High Confidence) | This compound, Monobenzyl phthalate, Mono-2-ethylhexyl phthalate | nih.govresearchgate.netcore.ac.uk |

Table 2: General Performance Characteristics of Sample Preparation Methods for Phthalate Monoesters

| Sample Preparation Method | Matrix | Key Performance Metric | Typical Range / Value | Relevant Phthalate Monoesters | Source |

| Solid-Phase Extraction (SPE) | Urine | Recoveries | >90% (for MBP); 70-110% (for MPEs); <10% RSD repeatability | MBP, MEP, MBzP, MEHP, MEHHP, MECPP, MiNP, MHxP | cdc.govcdc.govbiotage.comcdc.govnih.gov |

| Solid-Phase Extraction (SPE) | Water, Beverage | Recoveries | 97.99–100.56% (water); 97.93–100.23% (beverage) | DMP, DEP, DBP, DOP | mdpi.com |

| Pressurized Liquid Extraction (PLE) | Solid/Semi-solid | Solvent Volume Reduction | Significantly reduced compared to traditional methods | General phthalates, other organic contaminants | chromatographyonline.comepa.govmdpi.comthermofisher.comepa.gov |

| Pressurized Liquid Extraction (PLE) | Solid/Semi-solid | Extraction Time Reduction | Short (e.g., 15-20 min) | General phthalates, other organic contaminants | chromatographyonline.commdpi.comthermofisher.com |

Air-Assisted Dispersive Liquid-Liquid Microextraction

Dispersive Liquid-Liquid Microextraction (DLLME) is a sample preparation technique that has been developed and applied for the determination of various phthalate esters in different matrices, including water and liquid pharmaceuticals researchgate.netnih.govscilit.com. This method is a miniaturization of traditional liquid-liquid extraction (LLE) and involves the rapid injection of a mixture of an extraction solvent and a dispersive solvent into an aqueous sample, forming a turbid solution with fine droplets of the extraction solvent chromatographyonline.com. These droplets are then centrifuged for collection prior to analysis chromatographyonline.com.

While specific studies detailing "Air-Assisted Dispersive Liquid-Liquid Microextraction" for this compound were not extensively found, DLLME in its various forms (including ultrasound-vortex-assisted DLLME, UVA-DLLME) has demonstrated effectiveness for other phthalate esters. For instance, DLLME coupled with gas chromatography-mass spectrometry (GC-MS) has shown very good linearity (R² between 0.995 and 0.999) and low limits of detection (LODs) ranging from 0.005 to 0.22 µg/L for phthalate esters in bottled drinking water nih.gov. Another application of DLLME with gas chromatographic separation for phthalate esters in water and liquid pharmaceuticals reported high enrichment factors (370-390) and extraction recoveries (91-97%), with LODs between 1.0 and 1.6 µg/L researchgate.netscilit.com. UVA-DLLME followed by gas chromatographic analysis has also been successfully applied for the extraction of seven phthalates from hot beverages, achieving recoveries from 66.7% to 101.2% and LODs between 0.8 and 15.4 ng/mL mdpi.com. These findings suggest the potential applicability of microextraction techniques, including air-assisted variants, for the sensitive and efficient preconcentration of this compound from environmental samples, although specific research on MHpP using this exact method would be beneficial.

Minimization of Laboratory Contamination (Phthalate Blank Problem)

The ubiquitous presence of phthalates in the laboratory environment poses a significant analytical challenge known as the "phthalate blank problem" cenmed.comnih.govnih.gov. This widespread contamination can lead to false positive results or overestimations of phthalate concentrations in samples cenmed.comfishersci.fi. Sources of contamination are diverse and include solvents, reagents, glassware, plastic containers, pipette tips, sorbents, analytical instruments, gloves, and even laboratory air nih.govchromatographyonline.comcenmed.comnih.govnih.govfishersci.fisigmaaldrich.commassbank.eu. Phthalates are not chemically bound to the materials they are used in, allowing them to easily leach into the environment and samples massbank.eu.

To minimize this contamination, a series of stringent strategies and precautions are essential throughout the entire analytical procedure, from sampling to chromatographic analysis cenmed.comfishersci.ficdc.gov. Key measures include:

Careful Selection of Materials: Replacing plastic materials with glass, Teflon, PTFE, aluminum, or stainless steel is recommended cenmed.com. All glassware should be scrupulously cleaned, often involving rinsing with solvents, detergent washing with hot water, distilled water rinses, and heating in a muffle furnace at 400°C for 15-30 minutes, or even 450°C for at least 4 hours sigmaaldrich.comcdc.gov. Sample containers, particularly for composite samples, should be refrigerated glass containers sigmaaldrich.com.

High-Purity Reagents and Solvents: The use of high-purity reagents and solvents, sometimes requiring purification by distillation in all-glass systems, helps reduce interference problems sigmaaldrich.com. Solvents can also be cleaned with aluminum oxide permanently left in reservoirs to reduce background phthalate levels nih.gov.

Systematic Blank Checks: Routine analysis of laboratory reagent blanks, procedural blanks (method blanks), solvent blanks, and field blanks is crucial to demonstrate that interferences from the analytical system and glassware are under control nih.govcenmed.comsigmaaldrich.commassbank.eucdc.govplos.org. If high contamination levels are detected in blanks, increasing the number of procedural blanks is necessary cenmed.com.

Controlled Laboratory Environment: Ideally, phthalate analysis should be conducted in a separate laboratory area equipped with an air filter to minimize airborne contamination cenmed.comnih.gov. Direct contact with phthalate-containing plastic articles should be avoided nih.gov.

Sample Collection and Handling: Samples must be collected and stored in a manner that minimizes phthalate contamination, often using pre-screened, phthalate-free devices and avoiding repeated freeze-thaw cycles massbank.euplos.orgctdbase.org. For instance, urine samples for phthalate analysis are preferably collected in glass centrifuge tubes that have been pre-rinsed with acetone (B3395972) and baked ctdbase.org.

These rigorous quality control measures are paramount for achieving reliable and sensitive trace analysis of phthalates, including this compound, and for ensuring the accuracy of results by keeping blank levels below a critical threshold nih.govnih.govcdc.gov.

Biomonitoring Techniques for Environmental Exposure Assessment

Human biomonitoring (HBM) is a powerful tool for assessing human exposure to environmental chemicals by directly measuring the substances or their metabolites in human specimens such as blood, urine, breast milk, hair, and other tissues cdc.govnih.govnih.govmdpi.com. This approach offers a distinct advantage over environmental monitoring because it reflects the actual, integrated internal dose from all routes of exposure (ingestion, inhalation, dermal contact), accounting for individual characteristics in absorption, metabolism, and excretion nih.govnih.gov.

For phthalates, including this compound, biomonitoring typically focuses on measuring their metabolites rather than the parent diesters nih.govnih.gov. This is because phthalate diesters are rapidly metabolized in the human body into their respective monoesters, which are then often conjugated (e.g., glucuronidated) and excreted plos.orgnih.govnih.gov. Analyzing these metabolites circumvents the significant contamination problems associated with the ubiquitous presence of parent phthalates in the analytical process and provides a more accurate reflection of internal exposure nih.gov.

Analysis of Metabolites in Biological Samples (e.g., Urine, Meconium)

The analysis of phthalate metabolites in biological samples is a cornerstone of exposure assessment. Various biological matrices can be utilized, with urine being the most common and preferred due to its non-invasiveness and ease of collection scilit.commassbank.euctdbase.orgmdpi.comuni.lu. Blood and plasma are also used, particularly for pharmacokinetic studies, but require immediate enzyme denaturation to prevent in vitro hydrolysis of contaminant diesters by serum enzymes researchgate.netmassbank.euuni.lu. Meconium, the newborn's first stool, is considered a valuable matrix for assessing cumulative prenatal exposure to phthalates, as it accumulates from approximately the 12th week of pregnancy and can reflect fetal exposure more directly than maternal urine or cord blood nih.gov.

Analytical Techniques: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is widely regarded as the gold standard for the quantitative detection of phthalate metabolites in biological samples due to its high sensitivity, accuracy, and ability to analyze complex mixtures researchgate.netmassbank.eunih.govuni.lu. This technique typically involves:

Sample Preparation: Biological samples often undergo enzymatic deconjugation (e.g., using β-glucuronidase from Helix pomatia) to hydrolyze glucuronidated phthalate monoesters, followed by extraction techniques such as solid-phase extraction (SPE) researchgate.netplos.orgnih.govnih.gov. Automated off-line SPE coupled with reversed-phase HPLC-ESI-MS/MS has been successfully employed for simultaneous determination of multiple phthalate monoester metabolites in human urine plos.orgnih.govnih.gov.

Chromatographic Separation and Detection: The extracted analytes are separated by liquid chromatography and then detected by electrospray ionization-tandem mass spectrometry (ESI-MS/MS) in multiple reaction-monitoring (MRM) mode researchgate.netnih.gov. High-resolution mass spectrometry (HRMS) can also be used for precise mass measurements and identification of novel metabolites uni.lu.

Research Findings and Data: Studies have consistently detected various phthalate metabolites in human urine, indicating ubiquitous exposure. For example, in a retrospective human biomonitoring study of German subjects, metabolites of di-n-butyl phthalate (DnBP), di-iso-butyl phthalate (DiBP), butylbenzyl phthalate (BBzP), di(2-ethylhexyl) phthalate (DEHP), and di-iso-nonyl phthalate (DiNP) were detectable in over 98% of urine samples. Similarly, in Chinese school children, the detection frequency for eleven out of twelve studied urine phthalate metabolites was 94.6% or higher ctdbase.org.

For this compound specifically, while detailed quantitative data in human biological samples are less frequently reported than for more common phthalate metabolites (e.g., MEHP, MBP), the analytical methodologies developed for other phthalate monoesters are generally applicable.

Table 1: Representative Limits of Detection (LODs) for Phthalate Metabolites in Human Urine by LC-MS/MS

| Metabolite | LOD (ng/mL) | Source |

| Mono-methyl phthalate (MMP) | 0.3 | nih.gov |

| Monoethyl phthalate (MEP) | 0.3 | nih.gov |

| Mono-n-butyl phthalate (MBP) | 1 | nih.gov |

| Monobenzyl phthalate (MBzP) | 0.3 | nih.gov |

| Mono-(2-ethylhexyl) phthalate (MEHP) | 1 | nih.gov |

In meconium, phthalate metabolites like mono-iso-butylphthalate (MiBP), mono-n-butylphthalate (MnBP), and mono-2-ethylhexylphthalate (MEHP) have been detected. Concentrations can vary significantly across studies, reflecting differences in populations and analytical methods. For instance, average concentrations of mono(2-ethyl-5-oxohexyl) phthalate (MEOHP) and mono(2-ethyl-5-hydroxyhexyl) phthalate (MEHHP) in five American meconium samples were reported as 3.26 ng/g and 3.76 ng/g, respectively. Another study in China reported median MEHP concentrations of 65.2 ng/g and MnBP of 28.1 ng/g in meconium. The ability to quantify these metabolites in meconium provides a valuable cumulative measure of prenatal exposure nih.gov.

Application of Internal Standards and Quality Control

The accurate quantification of phthalate metabolites in complex biological matrices necessitates the rigorous application of internal standards and comprehensive quality control (QC) procedures researchgate.netmassbank.euplos.orgnih.gov.

Internal Standards: Stable isotope-labeled internal standards are indispensable for improving the precision and accuracy of phthalate metabolite analysis researchgate.netmassbank.euplos.orgnih.govnih.gov. These standards are chemically identical to the target analytes but contain heavier isotopes (e.g., 13C or D), allowing them to behave similarly throughout the sample preparation and analytical process researchgate.netnih.gov. By spiking the sample with a known amount of the isotopically labeled internal standard at the beginning of the sample preparation, variations in recovery, matrix effects, and instrumental responses can be corrected, leading to more reliable quantitative results researchgate.netmassbank.eunih.gov. For example, 13C4-labeled phthalate monoester metabolites are commonly used as internal standards for various phthalate metabolites in LC-MS/MS methods nih.gov.

Quality Control: A robust quality control scheme is crucial to ensure the reliability and integrity of biomonitoring data massbank.eucdc.gov. Standard QC measures include:

Procedural Blanks (Method Blanks): These are analyzed with each sample batch to monitor and control background contamination from laboratory materials and reagents cenmed.comsigmaaldrich.commassbank.eucdc.govplos.org. High contamination levels in blanks necessitate corrective actions cenmed.com.

Calibration Standards: Multi-point calibration curves, often prepared with isotopically labeled internal standards, are used to quantify analyte concentrations researchgate.netnih.gov.

Spiked Reference Samples/Quality Control Materials: These are samples with known concentrations of analytes, processed alongside study samples, to assess method accuracy and precision (intra-day and inter-day variability) researchgate.netcdc.govplos.orgctdbase.org. Recoveries of phthalate metabolites in spiked urine samples typically range between 70.3% and 124% ctdbase.org.

Duplicates: Analyzing duplicate samples helps evaluate the reproducibility of the method cdc.govplos.org.

External Quality Assessment Schemes (EQAS): Participation in inter-laboratory comparison programs, such as the German External Quality Assessment Scheme (G-EQAS), provides an independent assessment of analytical performance and helps identify potential issues with standard accuracy nih.govnih.gov.

The method limit of detection (LOD) and limit of quantification (LOQ) are critical performance parameters that are regularly determined and reported researchgate.netnih.govmdpi.comnih.gov. For instance, LODs for phthalate monoesters in serum can be in the low nanogram-per-milliliter range (0.6-1.3 ng/mL) researchgate.net. For urine, LODs for specific metabolites like mono-methyl phthalate (MMP), monoethyl phthalate (MEP), and monobenzyl phthalate (MBzP) can be as low as 0.3 ng/mL, with precision and accuracy well within acceptable ranges (e.g., 15%) nih.gov.

Wastewater-Based Epidemiology for Population-Level Exposure Estimation

Wastewater-Based Epidemiology (WBE) is an innovative and promising approach for estimating community-level exposure to a wide array of chemical and biological compounds by analyzing wastewater mdpi.com. This technique offers a non-invasive means to gain insights into population-wide exposure trends to environmental pollutants, including phthalates mdpi.com.

In the context of phthalates, WBE can provide valuable data on the collective exposure of a population by measuring phthalate metabolites in wastewater influent. Phthalates and their metabolites are frequently released into the environment, with human excretion contributing to their presence in wastewater plos.orgnih.gov. Studies have utilized WBE to assess the prevalence of phthalates in household and industrial wastewater, indicating their widespread presence.

However, there are several uncertainties and limitations associated with the WBE approach for phthalates:

Biomarker Selection and Stability: Identifying appropriate and stable biomarkers in wastewater is crucial mdpi.com. The stability of metabolites in the sewage system can influence the accuracy of estimations, and direct analysis of wastewater may not always provide a clear picture of biomarker stability.

Exogenous Sources: Wastewater can receive phthalates from both human excretion and direct disposal of products containing phthalates (exogenous sources), making it challenging to differentiate between these contributions mdpi.com. While human urine is a source of phthalate metabolites, it may not be the sole or even major source of these chemicals in wastewater.

Analytical Measurements and Back-Calculation: Uncertainties can arise from analytical measurements and the back-calculation models used to estimate population exposure from wastewater concentrations mdpi.com.

Population Estimation: Accurately estimating the size of the population contributing to the wastewater catchment area is essential for reliable population-level exposure estimations mdpi.com.

Despite these challenges, WBE remains a valuable complementary tool for human biomonitoring, providing broad-scale, real-time insights into environmental chemical exposure patterns within communities mdpi.com. Further research is necessary to refine methodologies and ensure that measured pollutant levels in wastewater accurately reflect human excretion for specific compounds like this compound.

Ecological Implications and Environmental Risk Assessment of Monoheptyl Phthalate

Bioaccumulation and Bioconcentration Potential in Ecosystems

Empirical and modeled data suggest that medium-chain phthalates, the group to which DIHepP belongs, possess a low to moderate potential for bioaccumulation and biomagnification. canada.ca However, their detection in various aquatic species confirms their bioavailability in the environment. canada.cacanada.ca The primary route of exposure for these organisms is believed to be through their diet, a consequence of the high partition coefficients and low to moderate water solubility of these compounds. canada.cacanada.ca

Monoheptyl phthalate (B1215562), identified as the metabolite MC7P, has been detected in several marine organisms, indicating its uptake from the environment. A Canadian study measured MHP concentrations in a range of species from the Pacific coast. The metabolite was found in lower-trophic-level organisms, including invertebrates and small fish. canada.cacanada.ca Specifically, concentrations ranging from 6.9 to 350 nanograms per gram (ng/g) lipid equivalent were recorded in blue mussels, softshell clams, Dungeness crabs, and juvenile shiner perch. canada.cacanada.ca

Conversely, MHP was not detected in the higher-trophic-level species analyzed, such as the white-spotted greenling and spiny dogfish. canada.cacanada.ca This pattern suggests that while MHP is taken up by organisms at the base of the food web, it may not significantly biomagnify to higher trophic levels, possibly due to rapid elimination or metabolic transformation. sfu.ca Studies on other monoalkyl phthalate esters (MPEs) support this, indicating they are relatively quickly eliminated, potentially through gill water exchange and metabolic processes. sfu.ca

Table 1: Detection of Monoheptyl Phthalate (MC7P) in Aquatic Organisms

| Organism | Trophic Level | Concentration Detected (ng/g lipid equivalent) | Reference |

|---|---|---|---|

| Blue Mussel | Low (Filter Feeder) | 6.9 - 350 | canada.ca, canada.ca |

| Softshell Clam | Low (Filter Feeder) | 6.9 - 350 | canada.ca, canada.ca |

| Dungeness Crab | Low-Mid (Benthic Invertebrate) | 6.9 - 350 | canada.ca, canada.ca |

| Juvenile Shiner Perch | Mid (Fish) | 6.9 - 350 | canada.ca, canada.ca |

| White Spotted Greenling | High (Fish) | Not Detected | canada.ca, canada.ca |

| Spiny Dogfish | High (Fish) | Not Detected | canada.ca, canada.ca |

The primary pathway for the accumulation of MHP in biota is through the diet. sfu.cacanada.ca This occurs via the ingestion of its parent compound, DIHepP, which is then metabolized into MHP within the organism. sfu.ca Fish, for instance, can exhibit extensive metabolism of dialkyl phthalate esters in their stomachs and intestines, creating a pool of monoalkyl metabolites like MHP that are then available for uptake or elimination. sfu.ca

Another significant dietary exposure route is the consumption of contaminated sediment. researchgate.net Hydrophobic compounds like phthalates tend to adsorb to sediment particles. canada.caresearchgate.net Benthic (bottom-dwelling) and demersal (bottom-feeding) organisms that ingest these sediments can accumulate higher levels of these contaminants, which are then transferred up the food chain. researchgate.netnih.gov This highlights the importance of sediment as a reservoir for phthalates and a key entry point into aquatic food webs. researchgate.net Research on marine mammals has further confirmed that food is a major source of exposure to phthalate metabolites. nih.gov

Ecotoxicological Studies and Effects on Non-human Organisms

The ecotoxicological profile of MHP is closely linked to that of its parent compound, DIHepP, and the broader class of medium-chain phthalates.

Direct toxicity studies on MHP are scarce, but research on its parent compound, DIHepP, provides some insight. Standard laboratory tests on aquatic species found that DIHepP did not cause adverse effects at concentrations up to and exceeding its water solubility limits. canada.cacanada.ca Furthermore, an analysis of critical body residues (CBRs) determined that the maximum tissue concentration of DIHepP is likely to remain well below levels associated with acute or chronic lethal effects caused by neutral narcosis. canada.ca

However, the broader class of phthalates has been shown to be harmful to aquatic life. researchgate.netapecwater.com For example, some phthalates can reduce the number of eggs and surviving fry in fish. apecwater.com Invertebrates such as mollusks and crustaceans appear to be particularly sensitive, with studies showing that some phthalates can impair reproduction and development at environmentally relevant concentrations in the low nanogram to microgram per liter range. researchgate.net

Phthalates are widely recognized as endocrine-disrupting chemicals (EDCs) that can interfere with the hormone systems of wildlife, leading to reproductive and developmental problems. apecwater.comchemtrust.orgsvdcdn.com These chemicals can mimic natural hormones, block their action, or alter hormone synthesis and breakdown, causing adverse effects even at very low doses. chemtrust.org Documented impacts in wildlife include the "feminization" of male fish and frogs living in contaminated waters and reproductive impairment in various species. apecwater.comgreenfacts.org

Despite the known endocrine-disrupting potential of the phthalate class, specific studies on MHP or its parent DIHepP are limited. canada.ca Research has not yet demonstrated that the estrogenic activity observed for some medium-chain phthalates results in population-level effects on growth, reproduction, or survival in aquatic organisms. canada.ca However, given that adverse effects on the reproductive system of male laboratory animals are the most sensitive health outcomes noted for phthalates, the potential for MHP to contribute to endocrine disruption in wildlife remains a concern. epa.gov

The degradation of phthalates in the environment is mediated by microbial communities, which can also be affected by the presence of these chemicals and their metabolites. researchgate.netnih.gov A study on agricultural soil found that the application of organic fertilizer enhanced the degradation of dibutyl phthalate (DBP), but led to higher concentrations of its metabolites, including monohexyl phthalate (MEHP), a compound structurally similar to MHP. researchgate.netnih.gov

This research revealed significant correlations between phthalate metabolites and specific soil bacteria. researchgate.netnih.gov The study provides a model for how MHP might interact with and influence microbial ecosystems.

Table 2: Correlation Between Soil Bacteria and Phthalate/Metabolite Concentrations

| Bacterial Genera/Family | Correlation with Parent Phthalate (DBP) | Correlation with Metabolite (MBP) | Reference |

|---|---|---|---|

| Thermomonosporaceae | Significantly Positive | Not Specified | researchgate.net, nih.gov |

| Planifilum | Significantly Negative | Significantly Positive | researchgate.net, nih.gov |

| Thermaerobacter | Significantly Negative | Significantly Positive | researchgate.net, nih.gov |

| Geobacillus | Not Specified | Positively Correlated (Co-metabolizes with nitrogen) | nih.gov |

Note: MBP (mono-n-butyl ester) is a metabolite of DBP. This data illustrates the complex interactions between microbial communities and phthalate metabolites.

These findings indicate that as parent phthalates like DIHepP break down into metabolites like MHP, the composition and activity of the local microbial community can shift in response. researchgate.netnih.gov While some microbes facilitate this degradation, the resulting metabolites can, in turn, influence the abundance of specific bacterial groups. researchgate.netnih.gov Other studies have shown that while low environmental concentrations of some phthalates have no significant impact on microbial diversity, very high concentrations can reduce bacterial populations by disrupting cell membrane fluidity. researchgate.netwho.int

Cumulative Environmental Risk Assessment Frameworks

The environmental risk assessment of individual chemical substances is evolving to address the reality of co-exposure to multiple stressors. Cumulative environmental risk assessment frameworks provide a basis for evaluating the combined risk from various chemicals that may be present in an ecosystem. For this compound, a metabolite of the plasticizer diheptyl phthalate (DHpP), these frameworks are essential for understanding its potential ecological impact in the context of other environmental contaminants, particularly other phthalates.

Hazard Quotient (HQ) and Hazard Index (HI) Methodologies

The Hazard Quotient (HQ) and Hazard Index (HI) are fundamental tools in chemical risk assessment. The HQ is a ratio used to evaluate the non-cancer risk of a single substance by comparing a potential exposure level to a reference level at which no adverse effects are expected. canada.camst.dkenv.go.jp The Hazard Index (HI) is the sum of the hazard quotients for multiple substances that affect the same target organ or have a similar mechanism of action. env.go.jpnih.gov An HI below 1.0 suggests that adverse non-cancer health effects are unlikely, even with combined exposure. env.go.jp

The calculation of the HQ for this compound in an environmental context would involve the following formula:

HQ = Exposure Concentration / Reference Concentration canada.ca

Exposure Concentration: This would be the measured or predicted concentration of this compound in an environmental compartment (e.g., water, sediment).

Reference Concentration: This is a concentration below which adverse effects are not expected. For ecological risk, this is often the Predicted No-Effect Concentration (PNEC).

If data were available for this compound and other co-occurring phthalate metabolites with a similar mode of action, the Hazard Index could be calculated as follows:

HI = HQthis compound + HQMetabolite 2 + ... + HQMetabolite n nih.goveuropa.eu

To illustrate the methodology, the following interactive table demonstrates how the Hazard Quotient would be calculated for a hypothetical scenario.

Hazard Quotient (HQ) Calculation Example

| Parameter | Value | Unit |

|---|---|---|

| Measured Environmental Concentration (MEC) of this compound | µg/L | |

| Predicted No-Effect Concentration (PNEC) for this compound | µg/L | |

| Calculated Hazard Quotient (HQ) | 0.25 | (unitless) |

Integration of Exposure Levels and Predicted No-Effect Concentrations (PNECs)

A cornerstone of environmental risk assessment is the comparison of the Predicted Environmental Concentration (PEC) with the Predicted No-Effect Concentration (PNEC). The PEC is the estimated concentration of a substance in the environment, while the PNEC is the concentration below which adverse effects on the ecosystem are unlikely to occur. canada.cacanada.ca The risk is characterized by the PEC/PNEC ratio, also known as the Risk Quotient (RQ). nih.gov

The derivation of a PNEC value typically involves using toxicity data from laboratory studies on various aquatic organisms (e.g., fish, daphnia, algae) and applying an assessment factor (AF) to account for uncertainties, such as inter-species variation and the extrapolation from laboratory to field conditions. canada.canih.gov

PNEC = Lowest Reliable Toxicity Value / Assessment Factor

Unfortunately, specific studies determining the ecotoxicity and deriving a PNEC for this compound are scarce. Safety data sheets for similar compounds, like monohexyl phthalate, often state that no information is available for PNEC. tcichemicals.comlgcstandards.com In the absence of direct data for this compound, risk assessments may rely on data from its parent compound, diheptyl phthalate (DHpP), or use read-across approaches from other structurally similar phthalate monoesters. However, such approaches introduce additional uncertainty. For instance, a Canadian assessment noted that while diheptyl phthalate was detected in the environment, there was insufficient information to conclude on the potential for environmental risk for some phthalates. canada.cacanada.ca

The following table illustrates the type of data needed to derive a PNEC value. The values presented are hypothetical for this compound.

PNEC Derivation Data Example for this compound

| Organism | Endpoint (e.g., LC50, NOEC) | Toxicity Value (µg/L) | Assessment Factor |

|---|---|---|---|

| Fish (e.g., Rainbow Trout) | 96-hour LC50 | 5000 | 1000 |

| Invertebrate (e.g., Daphnia magna) | 48-hour EC50 | 2500 | 1000 |

| Algae (e.g., Scenedesmus subspicatus) | 72-hour EC50 | 1000 | 1000 |

| Invertebrate (e.g., Daphnia magna) | 21-day NOEC (reproduction) | 100 | 10 |

LC50: Lethal Concentration for 50% of the test population. EC50: Effect Concentration for 50% of the test population. NOEC: No Observed Effect Concentration.

Assessment of Mixtures and "Cocktail Effects" in Environmental Contexts

In the environment, organisms are exposed to a complex mixture of chemicals rather than single substances. Phthalates and their metabolites, including this compound, are often found together. This co-occurrence necessitates the assessment of "cocktail effects," where the combined toxicity of the mixture may be greater than that of the individual components. epa.ie The concept of dose addition is often applied to phthalate mixtures, assuming that the chemicals act via a similar mechanism of action, leading to additive effects. canada.ca

Regulatory bodies like the U.S. Environmental Protection Agency (EPA) and the European Food Safety Authority (EFSA) have been developing frameworks for the cumulative risk assessment of phthalates. europa.euepa.gov These frameworks often utilize the Hazard Index (HI) approach to sum the risks of individual phthalates in a mixture. canada.canih.gov

While specific studies on the mixture effects involving this compound are lacking, research on other phthalate mixtures has shown that the combined exposure can lead to adverse effects even when each component is below its individual no-effect level. epa.ie This highlights the potential for underestimation of risk when assessing chemicals in isolation. The toxicological profiles of different phthalate monoesters can vary, and their combined effect is a critical area of ongoing research. nih.gov For a comprehensive environmental risk assessment, it is crucial to consider the cumulative impact of this compound alongside other phthalates and environmental contaminants that share common toxicological pathways.

Regulatory Science and Policy Implications in Environmental Management

International and National Regulatory Classifications

The regulation of phthalates varies significantly across jurisdictions, with major economic blocs like the European Union and the United States implementing distinct frameworks. Monoheptyl phthalate (B1215562) itself is not typically regulated directly; instead, regulations focus on the parent compound, Diheptyl phthalate (DHP), from which MHP is formed through metabolic or environmental degradation.

In the United States, DHP is listed as an active chemical under the Toxic Substances Control Act (TSCA), meaning it is in commerce. nih.gov In the European Union, Di-n-heptyl phthalate is registered under the Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH) regulation, as indicated by its EC number 222-885-4. wikidata.org However, it has not been subjected to the same level of restriction as other phthalates like DEHP, DBP, Benzyl butyl phthalate (BBP), and Diisobutyl phthalate (DIBP), which are heavily restricted in consumer products, toys, and childcare articles. ineris.fr

The following table summarizes the regulatory status of the parent compound, Diheptyl phthalate, in key international frameworks.

| Regulatory Body/Framework | Substance | Classification/Status |

| EU REACH | Di-n-heptyl phthalate (CAS: 3648-21-3) | Registered (EC: 222-885-4) |

| US EPA TSCA | 1,2-Benzenedicarboxylic acid, 1,2-diheptyl ester | Active on Inventory |

| Canada CEPA | Diheptyl phthalate | Included in Phthalate Substance Grouping assessment |

Substances of Very High Concern (SVHC) Designations

Under the EU's REACH regulation, a substance may be identified as a Substance of Very High Concern (SVHC) if it is carcinogenic, mutagenic, toxic for reproduction (CMR), persistent, bioaccumulative and toxic (PBT), very persistent and very bioaccumulative (vPvB), or causes an equivalent level of concern (e.g., endocrine disruption). Once a substance is placed on the Candidate List of SVHCs, specific legal obligations apply to companies manufacturing, importing, or using these substances in articles. sgtgroup.netchemradar.com

As of early 2024, neither Monoheptyl phthalate nor its parent compound, Diheptyl phthalate, has been included on the ECHA Candidate List of SVHCs. greensofttech.com The list does, however, include several other phthalates, primarily due to their classification as toxic for reproduction and, more recently, for their endocrine-disrupting properties. foodpackagingforum.orgtuv.com

Endocrine Disruptor Status in Environmental Regulations

Several phthalates are recognized as endocrine-disrupting chemicals (EDCs) due to their ability to interfere with the body's hormonal systems. chemtrust.org The European Chemicals Agency (ECHA) has formally identified DEHP, BBP, DBP, and DIBP as having endocrine-disrupting properties affecting human health, with DEHP also identified for its effects on the environment. foodpackagingforum.orgtuv.com

For Diheptyl phthalate, the evidence is less definitive, and it does not currently hold an official classification as an endocrine disruptor by major regulatory bodies. However, it is flagged as a "potential endocrine disrupting compound" in scientific databases like PubChem, which collates information from sources such as the NORMAN Suspect List Exchange. nih.gov Furthermore, toxicological studies have shown that mixtures containing diheptyl phthalate can exhibit anti-androgenic effects by reducing fetal testosterone (B1683101) production, which is a hallmark of endocrine disruption. turi.org This suggests a potential for endocrine activity that may warrant further regulatory scrutiny.

Phthalate Substance Groupings and Structure-Activity Relationships (SAR) in Ecological Contexts

Regulatory agencies increasingly use substance grouping and structure-activity relationship (SAR) models to assess chemicals with similar structures and toxicological profiles. Phthalates are often grouped based on the length of their alkyl side chains, as this characteristic strongly influences their toxicological and ecotoxicological properties. canada.ca

Short-chain phthalates (e.g., DBP, DIBP)

Medium-chain phthalates (e.g., DEHP, DnHP)

Long-chain phthalates (e.g., Diisononyl phthalate (DINP), Diisodecyl phthalate (DIDP))

Diheptyl phthalate, with its seven-carbon (C7) alkyl chain, falls between the medium- and long-chain categories. From a health hazard perspective, SAR analyses for phthalates indicate that diesters with C4 to C7 alkyl chains often exhibit the most potent anti-androgenic activity. turi.org This suggests that DHP has the structural potential for reproductive and developmental toxicity. From an ecological perspective, subgrouping is based on properties like the octanol-water partition coefficient (log Kow) and water solubility, which affect bioaccumulation and ecotoxicity. canada.ca As a medium-to-long-chain phthalate, DHP is expected to be hydrophobic and adsorb to soil and sediment, with limited potential for volatilization from water. canada.ca

Policy Development for Minimizing Environmental Release and Exposure

Policy development for chemicals like phthalates aims to minimize environmental release and subsequent human and ecological exposure. These policies often evolve from risk assessments that consider a chemical's hazard profile and exposure potential.

For highly scrutinized phthalates like DEHP and DBP, policies have included outright bans or severe restrictions in sensitive applications such as toys, childcare articles, cosmetics, and food-contact materials. ineris.frepa.gov For compounds like DHP, which are not currently classified as SVHCs or formally recognized as EDCs, policy measures are less specific and fall under broader chemical management frameworks.

Key policy strategies that apply to DHP and could be expanded to minimize environmental release include:

Risk Assessment and Prioritization: Continuously evaluating scientific data on the toxicity and environmental prevalence of less-common phthalates to determine if they warrant more stringent regulation.

Cumulative Risk Assessment: Policies are increasingly considering the cumulative risk from exposure to multiple phthalates, as they can have additive effects. turi.org Canada's assessment of the Phthalate Substance Grouping is an example of this approach. canada.canih.gov

Promoting Safer Alternatives: Encouraging the use of alternative plasticizers that have been thoroughly vetted for their health and environmental safety profiles.

Industrial Emissions Control: Implementing and enforcing regulations on industrial wastewater discharges and air emissions to limit the release of plasticizers from manufacturing and processing facilities.

Waste Management: Developing policies for the proper disposal and recycling of plastic-containing products to prevent the long-term leaching of phthalates into landfills and the environment.

As scientific understanding of the environmental behavior and toxicological profile of this compound and its parent compound grows, so too will the policy frameworks designed to manage their potential risks.

Research Gaps and Future Directions in Monoheptyl Phthalate Environmental Science

Refinement of Environmental Exposure Assessment Methodologies

The accurate assessment of environmental exposure to Monoheptyl phthalate (B1215562) (MHP) is fundamental to understanding its potential risks. However, significant challenges remain in the methodologies used for its detection and quantification in various environmental matrices. A primary issue is the potential for sample contamination during collection, storage, and analysis, as phthalates are ubiquitous in laboratory environments. srce.hr This can lead to false-positive or overestimated results, particularly when analyzing trace concentrations. srce.hr To mitigate this, rigorous quality assurance steps are necessary, including the use of phthalate-free equipment and high-purity solvents. srce.hr

Current standard methods for phthalate analysis, such as gas chromatography (GC) and liquid chromatography (LC) coupled with mass spectrometry (MS), offer high sensitivity and are effective for laboratory-based analysis. miami.edumdpi.com However, these methods often require extensive sample pretreatment and are not well-suited for on-site or rapid field analysis. miami.edu There is a pressing need for the development of technologies that can provide rapid, selective, and sensitive detection of phthalates like MHP in the field without extensive sample preparation. miami.edu

Future research should focus on:

Developing and validating novel, field-deployable analytical techniques. This includes exploring electrochemical biosensors and other portable technologies that can offer real-time or near-real-time measurements. miami.edu

Improving sample preparation methods to minimize contamination. This involves creating standardized protocols for handling environmental samples destined for phthalate analysis.

Conducting inter-laboratory comparison studies to ensure the reproducibility and reliability of analytical data for MHP across different research facilities.

Comprehensive Understanding of Biotransformation Pathways in Diverse Environmental Matrices

Monoheptyl phthalate is primarily a metabolite of its parent compound, Diheptyl phthalate (DHepP). canada.ca The biotransformation of DHepP to MHP is a critical step in its environmental fate and a key factor in assessing exposure. This process is known to occur in various organisms, including mammals and plants, through the action of specific and nonspecific esterases. nih.gov However, a comprehensive understanding of these biotransformation pathways across diverse environmental matrices is still lacking.

In microorganisms, the degradation of phthalate esters is a key process. Bacteria from genera such as Gordonia, Rhodococcus, and Pseudomonas have been identified as capable of degrading phthalates. nih.govnih.govmdpi.com The initial step in the aerobic degradation of Di-(2-ethylhexyl) phthalate (DEHP), a related compound, is its transformation to its monoester, followed by further breakdown to phthalic acid. biorxiv.org It is likely that a similar pathway exists for DHepP and MHP.

Key research gaps include:

Characterization of the specific enzymes and microbial species responsible for the hydrolysis of DHepP to MHP in different environments like soil, sediment, and water.

Investigation of the factors influencing the rate of biotransformation , such as temperature, pH, and the presence of other organic compounds. srmap.edu.in

Elucidation of the complete degradation pathway of MHP in various environmental compartments to understand its persistence and potential for accumulation.

Long-term Ecological Impact Studies at Environmentally Relevant Concentrations

While the acute toxicity of some phthalates has been studied, there is a significant lack of data on the long-term ecological effects of MHP at the concentrations typically found in the environment. uml.edu Phthalates are suspected endocrine disruptors and have been linked to reproductive and developmental issues in animals. arizona.edumdpi.com However, most of these studies have been conducted at high exposure levels in laboratory settings.

The potential for long-term adverse effects in aquatic environments is a particular concern, as phthalates can accumulate in sediments and biota. uml.edumdpi.com Studies on other phthalates have shown potential endocrine-disrupting effects in fish and impacts on birds and mammals through food chain exposure. uml.edu To accurately assess the ecological risk of MHP, it is crucial to conduct studies that mimic real-world exposure scenarios.

Future research priorities should include:

Long-term exposure studies on a variety of aquatic and terrestrial organisms at environmentally relevant concentrations of MHP.

Investigation of the "cocktail effect," where organisms are exposed to a mixture of phthalates and other pollutants, which may have additive or synergistic effects. epa.ie

Development of sensitive biomarkers to detect early biological responses to MHP exposure in wildlife populations.

Development of Novel Remediation and Degradation Technologies

Given the widespread presence of phthalates in the environment, developing effective remediation and degradation technologies is crucial. Current strategies for mitigating phthalate pollution include physical, chemical, and biological methods. srmap.edu.in Physical methods like adsorption and chemical methods such as advanced oxidation processes have shown some effectiveness. srmap.edu.in However, bioremediation, which utilizes microorganisms to break down contaminants, is often considered a more cost-effective and environmentally friendly approach. researchgate.nete3s-conferences.org

Several bacterial strains capable of degrading phthalates have been identified. nih.govmdpi.com For instance, a hydrolase from Gordonia sp. has been shown to effectively hydrolyze various monophthalate esters. nih.gov Despite these advances, the efficiency of these processes can be influenced by various environmental factors. srmap.edu.in

Future research should aim to:

Isolate and engineer novel microbial strains or consortia with enhanced capabilities for degrading MHP and its parent compound.

Optimize bioremediation processes for different environmental conditions, such as those found in contaminated soil and water. srmap.edu.in

Investigate and develop innovative technologies like photocatalysis and integrated remedial solutions that combine different approaches for more efficient and complete removal of phthalates from the environment. srmap.edu.initrcweb.orgeuropa.eu

Role of Domestic Animals as Environmental Sentinel Species for Phthalate Research

Domestic animals, particularly cats and dogs, share the same indoor environment as humans and are exposed to many of the same pollutants, often at higher levels. arizona.edusci-hub.seewg.org Their shorter lifespans and accelerated development mean that they may develop health problems from chemical exposures more rapidly than humans. ewg.org This makes them valuable sentinel species for assessing the health risks of environmental contaminants like phthalates. arizona.eduewg.orgarizona.edu

Studies have shown that phthalate metabolites, including MHP, are detectable in the urine of cats and dogs. arizona.edu The concentrations of these metabolites can be comparable to or even higher than those found in humans. arizona.edu This suggests that monitoring phthalate levels in pets could provide an early warning of potential human exposure and health risks. arizona.edumdpi.com

Table 1: Median Concentrations of Selected Phthalate Metabolites in Pet Urine (ng/mL)

| Phthalate Metabolite | Cats (Median, ng/mL) | Dogs (Median, ng/mL) |

|---|---|---|

| Monoethyl phthalate (mEP) | 21.3 | 18.0 |

| Monomethyl phthalate (mMP) | 14.5 | N/A |

| Mono-n-butyl phthalate (mBP) | 8.4 | 7.0 |

| Monoisobutyl phthalate (mIBP) | 6.6 | 22.1 |

| Mono-2-ethyl-5-carboxypentyl phthalate (mECPP) | 5.9 | N/A |

| Phthalic Acid (PA) | 520 | 47 |

Source: Adapted from a 2019 study on phthalate metabolites in pet urine. sci-hub.senih.gov

Future research in this area should focus on:

Conducting large-scale biomonitoring studies of MHP and other phthalate metabolites in diverse populations of domestic animals.

Investigating the correlation between phthalate exposure levels in pets and their owners to validate their use as sentinels for human exposure. arizona.edu

Examining the health effects of phthalate exposure in domestic animals , which can provide valuable insights into potential human health outcomes. ewg.org

Investigation of Emerging Phthalate Substitutes in the Environment

Emerging alternatives have been detected in various environmental media, including sediments, water, and biota. acs.orgkinampark.com Like traditional phthalates, these substitutes are not chemically bound to plastic polymers and can leach into the environment. uml.edu The toxicological profiles of many of these alternatives are not well-studied, but some have already been linked to potential adverse health effects. uml.eduacs.org

Table 2: Examples of Phthalate Alternatives and Potential Concerns

| Alternative Plasticizer | Potential Health/Environmental Concerns |

|---|---|

| Acetyl tributyl citrate (B86180) (ATBC) | Ovarian toxicity, endocrine disruption, neurotoxicity. acs.org |

| Diisononyl cyclohexane-1,2 dicarboxylate (DINCH) | Cytotoxicity, DNA damage, neurotoxicity, metabolic toxicity. acs.org |

| Tris-2-ethylhexyl phosphate (B84403) (TEHP) | Endocrine disruption. acs.org |

| Tricresyl phosphate (TCP) | Neurotoxicity, DNA damage. acs.org |

| Triphenyl phosphate (TPP) | Reproductive toxicity, developmental toxicity, endocrine disruption. acs.org |

Source: Adapted from a 2022 review on alternative plasticizers. acs.org

To avoid replacing one hazardous chemical with another, future research must include:

Comprehensive environmental monitoring of emerging phthalate substitutes to understand their distribution and persistence. acs.orgkinampark.com

Thorough toxicological assessments of these alternatives to evaluate their potential risks to ecosystems and human health. acs.orgnih.gov

Development of a framework for "green" or safer chemical design to guide the production of new plasticizers that are both effective and environmentally benign. kinampark.com

Q & A

Q. What validated analytical methods are recommended for detecting Monoheptyl phthalate in biological matrices?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard due to its sensitivity and specificity for phthalate metabolites. Researchers should optimize sample preparation (e.g., enzymatic hydrolysis of conjugated metabolites, solid-phase extraction) and validate methods using matrix-matched calibration curves and isotope-labeled internal standards to account for matrix effects . Cross-validation with gas chromatography-mass spectrometry (GC-MS) is advised for confirmation, particularly in lipid-rich samples .

Q. How should epidemiological studies assess this compound exposure while minimizing confounding variables?

Cohort or case-control designs should stratify populations by age, sex, and lifestyle factors (e.g., diet, occupational exposure). Urinary biomarkers (e.g., this compound levels adjusted for creatinine) are preferred for exposure assessment. Confounding variables like concurrent exposure to other phthalates or endocrine disruptors must be statistically controlled via multivariate regression models. Longitudinal sampling is critical to account for temporal variability in exposure .

Q. What are the critical considerations for designing in vivo toxicological studies on this compound?

Dose selection should align with human-relevant exposure levels, derived from biomonitoring data (e.g., NHANES). Include positive controls (e.g., DEHP for comparative endocrine effects) and negative controls (vehicle-only groups). Endpoints should cover both apical outcomes (e.g., reproductive organ weights, hormone levels) and mechanistic biomarkers (e.g., oxidative stress, receptor activation). Standardized protocols for animal husbandry and sample collection are essential to reduce inter-study variability .

Q. How can researchers ensure robust quantification of this compound in environmental samples?

Use isotope dilution mass spectrometry to correct for recovery losses during extraction. For water samples, employ solid-phase extraction with polymeric sorbents; for soil/sediment, combine sonication-assisted extraction with cleanup steps (e.g., gel permeation chromatography). Report limits of detection (LOD) and quantification (LOQ) based on signal-to-noise ratios, and validate against certified reference materials where available .